N-Feruloyloctopamine

Vue d'ensemble

Description

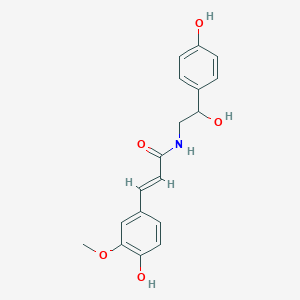

N-Feruloyloctopamine est un composé d'amide phénolique formé par la combinaison d'un groupe N-feruloyl et d'octopamine. Il est connu pour ses propriétés antioxydantes et a été isolé de diverses sources naturelles, notamment le bois de racine de Melochia umbellata . Le composé a une formule moléculaire de C18H19NO5 et une masse moléculaire de 329,35 g/mol .

Applications De Recherche Scientifique

N-Feruloyloctopamine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

N-Feruloyloctopamine primarily targets Akt and p38 MAPK . These are key proteins involved in cell signaling pathways that regulate cellular processes such as cell growth, cell cycle progression, and cell survival .

Mode of Action

This compound interacts with its targets by significantly decreasing the phosphorylation levels of Akt and p38 MAPK . Phosphorylation is a crucial process in cell signaling, and changes in the phosphorylation levels of these proteins can lead to alterations in the cellular processes they regulate .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those regulated by Akt and p38 MAPK . These pathways play critical roles in cellular processes such as cell growth, cell cycle progression, and cell survival . By modulating the activity of Akt and p38 MAPK, this compound can influence these pathways and their downstream effects .

Pharmacokinetics

It is known that this compound is relatively stable, but may decompose under extreme acidic or alkaline conditions . It has low solubility in water, but dissolves better in organic solvents such as ethanol and dimethyl sulfoxide . These properties may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely tied to its modulation of Akt and p38 MAPK activity. By decreasing the phosphorylation levels of these proteins, this compound can influence various cellular processes regulated by these proteins, potentially leading to changes in cell growth, cell cycle progression, and cell survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be compromised under extreme acidic or alkaline conditions . Additionally, its solubility and, consequently, its bioavailability and efficacy, can be affected by the presence of certain solvents .

Analyse Biochimique

Biochemical Properties

N-Feruloyloctopamine plays a role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme involved in the production of melanin . It also exhibits anti-fungal effects and impedes the dimorphic transition of the pathogen Candida albicans . Furthermore, it has been found to significantly decrease the phosphorylation levels of Akt and p38 MAPK .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit tumor cell malignant phenotype by AKT- and EMT-related signals . It also impacts tumor cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to regulate PI3K-AKT- and apoptosis-related signals, with BBC3, DDIT3, NOXA, and CDKN1A serving as the novel targets of this compound inducing HCC cell apoptosis .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable, but may undergo degradation under extreme acidic or alkaline conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to regulate PI3K-AKT- and apoptosis-related signals

Méthodes De Préparation

Voies de synthèse et conditions de réaction

N-Feruloyloctopamine peut être synthétisé par des réactions chimiques impliquant la condensation de l'acide férulique et de l'octopamine. Une méthode courante implique l'utilisation de N,N'-dicyclohexylcarbodiimide (DCC) comme agent déshydratant et de 4-diméthylaminopyridine (DMAP) comme catalyseur . La réaction se déroule généralement dans des conditions douces, conduisant à la formation de this compound.

Méthodes de production industrielle

La production industrielle de this compound peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de catalyseurs efficaces et de conditions de réaction optimisées peut améliorer le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir de la this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

N-Feruloyloctopamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés correspondants.

Substitution : Les groupes hydroxyles phénoliques de la this compound peuvent subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des électrophiles comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés aminés et les composés phénoliques substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Activité antioxydante : Le composé diminue considérablement les niveaux de phosphorylation d'Akt et de p38 MAPK, qui sont impliqués dans les réponses au stress oxydatif.

Induction de l'apoptose : Il régule l'expression de gènes tels que BBC3, DDIT3, CDKN1A et NOXA, conduisant à l'induction de l'apoptose dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

N-Feruloyloctopamine est comparé à d'autres amides phénoliques similaires :

N-trans-Feruloyltyramine : Les deux composés présentent une activité antioxydante, mais la présence du groupe -OCH3 en C-3 dans la this compound améliore son potentiel antioxydant.

N-trans-p-Coumaroyloctopamine : Ce composé présente également une activité antioxydante, mais la this compound a une affinité de liaison plus élevée pour la superoxyde dismutase (SOD) et la xanthine oxydase (XOD).

Conclusion

This compound est un composé polyvalent présentant un potentiel important dans diverses applications scientifiques et industrielles. Sa structure chimique et ses propriétés uniques en font un sujet d'étude précieux dans des domaines allant de la chimie à la médecine.

Activité Biologique

N-Feruloyloctopamine (N-FA) is a bioactive compound derived from the combination of ferulic acid and octopamine, classified within the hydroxycinnamic acids and derivatives. It has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an antioxidant. This article delves into the biological activities associated with this compound, supported by various studies, case analyses, and detailed research findings.

- Chemical Formula : C₁₈H₁₉NO₅

- CAS Number : 66648-44-0

- Molecular Weight : 329.347 g/mol

- IUPAC Name : (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Sources and Occurrence

This compound is primarily isolated from garlic skin and has been detected in various foods such as bell peppers (Capsicum annuum), eggplants (Solanum melongena), and other fruits and vegetables . Its presence in these foods suggests a potential role as a biomarker for dietary intake.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that it can effectively scavenge free radicals and reduce oxidative damage, making it a candidate for therapeutic applications in oxidative stress-related diseases .

2. Anticancer Potential

Recent research highlights the compound's efficacy in inhibiting cancer cell proliferation and inducing apoptosis, particularly in hepatocellular carcinoma (HCC) cells. A study demonstrated that this compound significantly modulates key signaling pathways involved in cell survival and death:

- Pathways Involved :

The effective concentration (IC50) for inhibiting HCC cell proliferation was approximately 2.00 mM . Flow cytometry analysis indicated a significant increase in apoptosis rates in treated cells compared to controls.

3. Inflammatory Response Modulation

This compound has also been implicated in modulating inflammatory responses. It has shown potential to inhibit IL-6-induced STAT3 activation in Hep3B cells, suggesting a role in the regulation of inflammatory pathways . This could be particularly relevant in conditions where chronic inflammation is a contributing factor to disease progression.

Case Study 1: Anticancer Mechanism Exploration

In a controlled study examining the effects of this compound on HCC cell lines, researchers utilized RNA sequencing to identify differentially expressed genes following treatment. The results indicated that N-FA significantly alters gene expression profiles associated with cell cycle regulation and apoptosis. Key findings included:

| Gene | Expression Change | Function |

|---|---|---|

| BBC3 | Upregulated | Pro-apoptotic |

| DDIT3 | Upregulated | Stress response |

| CDKN1A | Upregulated | Cell cycle regulation |

This study underscores the compound's potential as an anticancer agent through its ability to induce apoptosis via modulation of critical signaling pathways .

Case Study 2: Antioxidative Effects

Another investigation focused on the antioxidative properties of this compound demonstrated its capacity to reduce oxidative stress markers in vitro. The study measured levels of reactive oxygen species (ROS) before and after treatment with varying concentrations of N-FA, revealing a dose-dependent decrease in ROS levels, which supports its use as an antioxidant .

Propriétés

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSCHQMOTSXAKB-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904229 | |

| Record name | N-Trans-Feruloyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-trans-Feruloyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-44-0 | |

| Record name | N-trans-Feruloyloctopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Trans-Feruloyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-trans-Feruloyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | N-trans-Feruloyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.